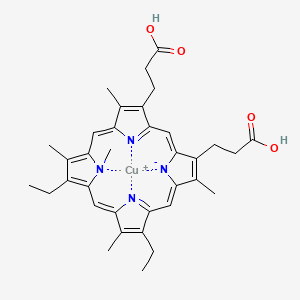
N-Methylmesoporphyrin containing copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylmesoporphyrin containing copper is a synthetic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and electron transfer
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylmesoporphyrin containing copper typically involves the metalation of N-Methylmesoporphyrin IX with copper ions. This process can be catalyzed by various methods, including the use of catalytic RNA or DNAzymes. The reaction conditions often include the presence of specific ligands and solvents to facilitate the metalation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale metalation processes using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as affinity chromatography and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
N-Methylmesoporphyrin containing copper has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets, such as ferrochelatase. The compound can inhibit the activity of ferrochelatase by binding to its active site, thereby affecting the biosynthesis of heme. This interaction is crucial for understanding the compound’s effects on biological systems .
類似化合物との比較
Similar Compounds
Similar compounds to N-Methylmesoporphyrin containing copper include:
N-Methylmesoporphyrin IX: A non-metalated analog with similar structural properties.
Copper(II)-5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Another copper-containing porphyrin with distinct chemical properties.
5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetratosylate: A water-soluble porphyrin used in various applications.
Uniqueness
This compound is unique due to its specific metalation with copper ions, which imparts distinct chemical and physical properties. Its ability to interact with G-quadruplex DNA and inhibit ferrochelatase makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C35H39CuN4O4 |
|---|---|
分子量 |
643.3 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+) |
InChI |
InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1 |
InChIキー |
CTVHSHALRXJQNK-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
![(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)
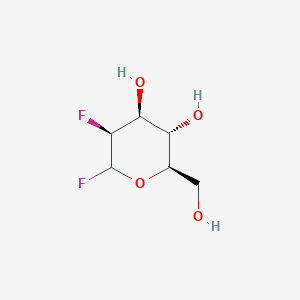
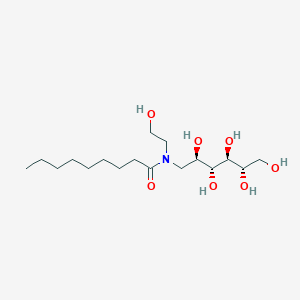
![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)
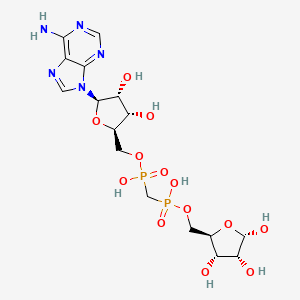
![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)
![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)

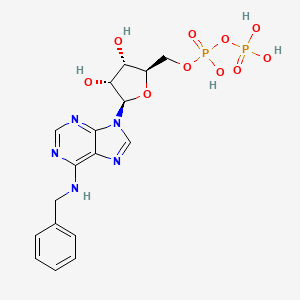
![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
